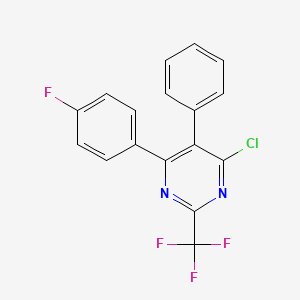

Pyrimidine, 4-chloro-6-(4-fluorophenyl)-5-phenyl-2-(trifluoromethyl)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Chlor-6-(4-Fluorphenyl)-5-phenyl-2-(trifluormethyl)pyrimidin ist eine komplexe organische Verbindung, die zur Klasse der Pyrimidinderivate gehört. Pyrimidine sind stickstoffhaltige, heterozyklische Verbindungen, die eine entscheidende Rolle in verschiedenen biologischen Prozessen spielen. Diese spezielle Verbindung zeichnet sich durch das Vorhandensein von Chlor-, Fluorphenyl-, Phenyl- und Trifluormethylgruppen aus, die an den Pyrimidinring gebunden sind, was sie zu einem stark substituierten und potenziell bioaktiven Molekül macht.

Vorbereitungsmethoden

Syntheserouten und Reaktionsbedingungen

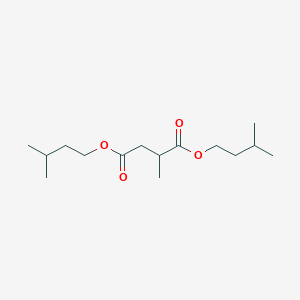

Die Synthese von 4-Chlor-6-(4-Fluorphenyl)-5-phenyl-2-(trifluormethyl)pyrimidin beinhaltet typischerweise mehrstufige Reaktionen, die von leicht verfügbaren Vorläufern ausgehen. Eine gängige Methode beinhaltet die Reaktion von 4,4,4-Trifluormethylacetoacetat mit Thioharnstoff in Gegenwart von Kaliumhydroxid in Ethanol bei 80 °C für 3 Stunden . Diese Reaktion bildet eine Zwischenverbindung, die dann mit geeigneten Reagenzien weiter umgesetzt wird, um die Chlor-, Fluorphenyl- und Phenylgruppen einzuführen.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Syntheserouten beinhalten, die jedoch für die Großproduktion optimiert sind. Dazu gehören die Verwendung von kontinuierlichen Strömungsreaktoren, das Hochdurchsatzscreening von Reaktionsbedingungen und der Einsatz von Katalysatoren, um die Ausbeute zu verbessern und die Reaktionszeiten zu verkürzen. Die spezifischen Einzelheiten der industriellen Produktionsverfahren sind oft proprietär und können je nach Hersteller variieren.

Chemische Reaktionsanalyse

Arten von Reaktionen

4-Chlor-6-(4-Fluorphenyl)-5-phenyl-2-(trifluormethyl)pyrimidin kann verschiedene chemische Reaktionen eingehen, darunter:

Substitutionsreaktionen: Die Chlorgruppe kann unter geeigneten Bedingungen durch andere Nucleophile substituiert werden.

Oxidation und Reduktion: Die Verbindung kann Oxidations- und Reduktionsreaktionen eingehen, obwohl diese aufgrund der Stabilität der Trifluormethylgruppe weniger häufig vorkommen.

Kupplungsreaktionen: Die Phenyl- und Fluorphenylgruppen können an Kupplungsreaktionen teilnehmen, um komplexere Moleküle zu bilden.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen:

Nucleophile: Wie Amine und Thiole für Substitutionsreaktionen.

Oxidationsmittel: Wie Kaliumpermanganat für Oxidationsreaktionen.

Katalysatoren: Wie Palladiumkatalysatoren für Kupplungsreaktionen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Substitution der Chlorgruppe durch ein Amin ein amino-substituiertes Pyrimidinderivat bilden, während Kupplungsreaktionen Biarylverbindungen bilden können.

Wissenschaftliche Forschungsanwendungen

4-Chlor-6-(4-Fluorphenyl)-5-phenyl-2-(trifluormethyl)pyrimidin hat mehrere wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Wird als Baustein für die Synthese komplexerer organischer Moleküle verwendet.

Industrie: Wird bei der Entwicklung neuer Materialien und als Vorläufer für die Synthese von Agrochemikalien und Pharmazeutika verwendet.

Wirkmechanismus

Der Wirkmechanismus von 4-Chlor-6-(4-Fluorphenyl)-5-phenyl-2-(trifluormethyl)pyrimidin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen in biologischen Systemen. Es wurde beispielsweise gezeigt, dass es an der aktiven Stelle des epidermalen Wachstumsfaktorrezeptors (EGFR) bindet, seine Aktivität hemmt und zur Unterdrückung der Tumorzellproliferation führt . Die Verbindung kann auch mit anderen molekularen Zielstrukturen, wie Enzymen und Rezeptoren, durch nicht-kovalente Wechselwirkungen, einschließlich Wasserstoffbrückenbindungen und hydrophoben Wechselwirkungen, interagieren.

Analyse Chemischer Reaktionen

Types of Reactions

Pyrimidine, 4-chloro-6-(4-fluorophenyl)-5-phenyl-2-(trifluoromethyl)- can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the trifluoromethyl group.

Coupling Reactions: The phenyl and fluorophenyl groups can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Such as amines and thiols for substitution reactions.

Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Catalysts: Such as palladium catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chloro group with an amine can form an amino-substituted pyrimidine derivative, while coupling reactions can form biaryl compounds.

Wissenschaftliche Forschungsanwendungen

Pyrimidine, 4-chloro-6-(4-fluorophenyl)-5-phenyl-2-(trifluoromethyl)- has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antitumor and antimicrobial properties.

Medicine: Investigated as a potential drug candidate for various diseases, including cancer.

Industry: Used in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of pyrimidine, 4-chloro-6-(4-fluorophenyl)-5-phenyl-2-(trifluoromethyl)- involves its interaction with specific molecular targets in biological systems. For example, it has been shown to bind to the active site of epidermal growth factor receptor (EGFR), inhibiting its activity and leading to the suppression of tumor cell proliferation . The compound may also interact with other molecular targets, such as enzymes and receptors, through non-covalent interactions, including hydrogen bonding and hydrophobic interactions.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Rociletinib: Ein antineoplastisches Medikament, das ebenfalls einen Pyrimidinring enthält und als EGFR-Inhibitor verwendet wird.

Einzigartigkeit

4-Chlor-6-(4-Fluorphenyl)-5-phenyl-2-(trifluormethyl)pyrimidin ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das ihm besondere chemische und biologische Eigenschaften verleiht. Das Vorhandensein der Trifluormethylgruppe erhöht seine metabolische Stabilität und Lipophilie, was es zu einem vielversprechenden Kandidaten für die Medikamentenentwicklung macht .

Eigenschaften

CAS-Nummer |

651315-72-9 |

|---|---|

Molekularformel |

C17H9ClF4N2 |

Molekulargewicht |

352.7 g/mol |

IUPAC-Name |

4-chloro-6-(4-fluorophenyl)-5-phenyl-2-(trifluoromethyl)pyrimidine |

InChI |

InChI=1S/C17H9ClF4N2/c18-15-13(10-4-2-1-3-5-10)14(11-6-8-12(19)9-7-11)23-16(24-15)17(20,21)22/h1-9H |

InChI-Schlüssel |

NKRAVUZIIHBKDS-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C2=C(N=C(N=C2Cl)C(F)(F)F)C3=CC=C(C=C3)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{2-[(3-Methylbut-2-en-1-yl)oxy]ethyl}piperazine](/img/structure/B12594234.png)

![N-(1,3-thiazol-2-yl)-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide](/img/structure/B12594246.png)

![2-[(3-Ethyl-2-quinolinyl)sulfanyl]acetamide](/img/structure/B12594263.png)

![6-[(1S)-1-Hydroxypropyl]-4-methoxy-2H-pyran-2-one](/img/structure/B12594268.png)

![N~2~-[(1,3-Benzoxazol-2-ylsulfanyl)acetyl]-N~2~-benzyl-N-cyclohexylglycinamide](/img/structure/B12594301.png)

![2-{[(6-Amino-9H-purin-9-yl)methoxy]methyl}prop-2-en-1-ol](/img/structure/B12594311.png)